1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design SAR

SAR campaigns on RIP1 kinase inhibitors often stall due to suboptimal N1 substituents on the tetrahydrobenzotriazole core. This N1-cyclopropyl analog is expressly cited as a precursor to fused heterocyclic RIP1 kinase inhibitors, directly addressing this bottleneck. - **SAR Gap-Filler:** Bridges the steric/lipophilic gap between methyl and cyclobutyl/cyclopentyl analogs, enabling quantitative N1 vector exploration. - **Metabolic Strategy:** Offers a rational replacement for metabolically labile N1-ethyl intermediates in lead optimization. - **Fragment-Ready:** The unambiguous 6-carboxylic acid handle provides a clean exit vector for amide coupling and fragment library inclusion. Supplied at 95% purity for reliable downstream synthesis.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
Cat. No. B13251882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CC1N2C3=C(CCC(C3)C(=O)O)N=N2
InChIInChI=1S/C10H13N3O2/c14-10(15)6-1-4-8-9(5-6)13(12-11-8)7-2-3-7/h6-7H,1-5H2,(H,14,15)
InChIKeyWEIXRUOYINZSOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic Acid Overview


1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS 1780254-76-3) is a heterocyclic small-molecule building block featuring a saturated tetrahydrobenzotriazole core, an N1-cyclopropyl substituent, and a C6-carboxylic acid handle . With the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol, it belongs to a series of 1-cycloalkyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid intermediates that have been expressly cited in patent literature as precursors to fused heterocyclic RIP1 kinase inhibitors . The compound is commercially available at 95% purity for research use .

Workflow Amide coupling handle for RIP1 kinase inhibitor synthesis
Selection N1-cyclopropyl steric/lipophilic niche for SAR campaigns
Context Research building block; vendor-reported purity

Why 1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic Acid Cannot Be Replaced by Simple Analogs


The N1 substituent on the tetrahydrobenzotriazole-6-carboxylic acid scaffold is a critical determinant of both the physicochemical profile and the downstream biological performance of the final inhibitor. Replacing the cyclopropyl group with hydrogen, methyl, or linear alkyl chains alters lipophilicity (cLogP), steric occupancy in the target binding pocket, and metabolic vulnerability—parameters that cascade into potency, selectivity, and pharmacokinetic (PK) properties of the derived RIP1 kinase inhibitors . Generic substitution without quantitative head-to-head confirmation risks introducing an inactive or suboptimal intermediate, derailing structure–activity relationship (SAR) campaigns.

N1 Substituent Sensitivity
Cyclopropyl vs methyl, ethyl, or larger cycloalkyls alters steric bulk and lipophilicity, shifting RIP1 allosteric pocket fit.
6-COOH Regioisomer Identity
The 6-carboxylic acid (saturated ring) provides a distinct exit vector; regioisomer misassignment to 5-COOH alters conjugate topology.

1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic Acid: Differentiation Evidence vs. Analogs


N1 Substituent Steric and Lipophilic Profiling

High-strength head-to-head biological data for the isolated building block are absent from the public domain; differentiation must be inferred from computed molecular descriptors. The cyclopropyl group (target compound) provides a unique balance of ring strain, sp³ character, and minimal rotatable bonds compared to the methyl, ethyl, cyclobutyl, and cyclopentyl congeners, directly influencing the geometry and lipophilicity (cLogP) of derived RIP1 inhibitors . This N1-cyclopropyl-6-carboxylic acid isomer positions the carboxylate at C6 rather than C4 or C5, establishing a regioisomeric distinction that controls the vector of amide bond formation in downstream conjugates .

N1 Substituent Profile
Data to verify
Cyclopropyl MW 207.23; Δ +26.0 vs methyl, +12.0 vs ethyl; TPSA 68.01 Ų (6-COOH series shared)
Distinct steric/lipophilic niche; altering N1 substituent may shift kinase pocket fit
In silico comparison only; confirm with head-to-head biological profiling
Medicinal Chemistry Kinase Inhibitor Design SAR

6-Carboxylic Acid Regioisomeric Identity

The target compound is unambiguously the 6-carboxylic acid regioisomer, as confirmed by SMILES notation (O=C(O)C1CCc2nnn(C3CC3)c2C1) . This distinguishes it from the isomeric 1-cyclopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid (CAS 691363-13-0) and the 4-carboxylic acid variants. The 6-position carboxylic acid on the saturated tetrahydro ring provides a distinct exit vector for amide coupling compared to the aromatic 5-carboxylic acid series, which is known to generate agonists of the GPCR hRUP38 [1]. Regioisomeric misassignment leads to fundamentally different downstream conjugate topology.

6-COOH Regioisomer
Head-to-head
SMILES confirms C6 carboxylate on saturated ring; vs 5-COOH (aromatic ring, CAS 691363-13-0)
Regioisomer governs exit vector; misassignment yields different conjugate topology
Verify regioisomeric purity by NMR or chiral HPLC if source is uncertain
Regiochemistry Building Block Authentication Synthetic Chemistry

Cyclopropyl Group Metabolic Stability Advantage

The cyclopropyl substituent is a recognized bioisostere for ethyl and isopropyl groups that often reduces cytochrome P450-mediated oxidation while preserving lipophilicity [1]. Although direct microsomal stability data for the isolated building block are not publicly available, the cyclopropyl group on the tetrahydrobenzotriazole core is expected to exhibit a higher metabolic barrier to N-dealkylation compared to the 1-ethyl analog, based on class-level precedent within kinase inhibitor intermediate design . Quantitative in vitro metabolic stability data (e.g., human liver microsome intrinsic clearance) should be generated to confirm this advantage before committing to large-scale procurement.

Metabolic Stability
Class-level
Cyclopropyl reduces CYP-mediated oxidation vs ethyl based on class-level precedent
May improve metabolic stability of final inhibitor; requires microsomal assay confirmation
No direct data for this intermediate; confirm with head-to-head stability assay
Drug Metabolism Pharmacokinetics Cyclopropyl Bioisostere

1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic Acid Application Scenarios


RIP1 Kinase Inhibitor Synthesis via Amide Coupling

The primary documented application of this building block class is in the preparation of fused heterocyclic RIP1 kinase inhibitors, as disclosed by Chen et al. (PCT Int. Appl., 2019) . The C6 carboxylic acid serves as a coupling handle for amide bond formation with diverse amine fragments. The N1-cyclopropyl group, when carried through to the final inhibitor, is positioned to occupy a specific sub-pocket of the RIP1 kinase allosteric site, and its steric and lipophilic properties directly affect inhibitor potency. Researchers should prioritize this compound when the target inhibitor structure requires an N1-cyclopropyl tetrahydrobenzotriazole-6-carboxamide core.

N1 Substituent SAR for Kinase Probes

For medicinal chemistry campaigns systematically probing the effect of N1 substituent size and shape on kinase selectivity, the cyclopropyl variant fills a critical gap between the minimal methyl analog and the bulkier cyclobutyl/cyclopentyl congeners. As shown in Section 3, the cyclopropyl group adds 26 Da relative to methyl but subtracts 14–28 Da relative to cyclobutyl and cyclopentyl, while introducing ring strain that influences the conformational preferences of the tetrahydrobenzotriazole core . Procurement of the full homologous series (methyl, ethyl, cyclopropyl, cyclobutyl, cyclopentyl) enables quantitative SAR around the N1 vector.

Regioisomeric Control in Fragment-Based Libraries

The unambiguous 6-carboxylic acid regiochemistry of this compound, verified by SMILES and IUPAC nomenclature , makes it suitable for inclusion in fragment libraries where precise control of the exit vector is essential. Unlike the commercially prevalent 5-carboxylic acid benzotriazole series (e.g., CAS 691363-13-0), which projects the carboxylate from the aromatic ring, the 6-position on the saturated ring provides an orthogonal trajectory that may access distinct regions of a target protein's binding pocket.

Metabolic Stability Comparison in Lead Optimization

When a lead series derived from the 1-ethyl tetrahydrobenzotriazole-6-carboxylic acid intermediate exhibits unacceptable oxidative metabolism at the N1 substituent, switching to the cyclopropyl analog is a rational medicinal chemistry strategy based on cyclopropyl's established role as a metabolic soft-spot blocker [1]. Although confirmatory head-to-head intrinsic clearance data are needed, the structural rationale supports procurement of the cyclopropyl building block for parallel synthesis and stability comparison.

Application
Selection Property
Validation Focus
RIP1 kinase inhibitor synthesis via amide coupling
N1-cyclopropyl tetrahydrobenzotriazole-6-carboxylic acid core
Amide conjugate formation and target engagement assays
N1 substituent SAR (homologous series)
Cyclopropyl steric/lipophilic profile between methyl and cyclobutyl
Kinase selectivity and physicochemical profiling
Fragment library with regioisomeric exit vector control
Unambiguous 6-COOH on saturated ring
Exit vector geometry and binding pocket complementarity
Metabolic stability lead optimization
Cyclopropyl as metabolic soft-spot blocker
Microsomal stability comparison (cycloalkyl series)
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